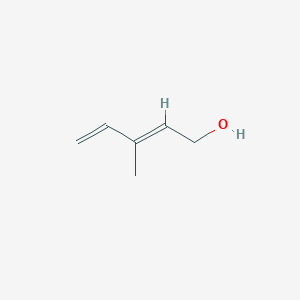
3-Methyl-2,4-pentadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,4-pentadien-1-ol is an organic compound with the molecular formula C6H10O It is a member of the vinyl/allyl alcohols class and is characterized by its unique structure, which includes a pentadiene backbone with a hydroxyl group attached to the first carbon and a methyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-2,4-pentadien-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2,4-pentadien-1-al with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the aldehyde group to a hydroxyl group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-methyl-2,4-pentadien-1-al using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-2,4-pentadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-methyl-2,4-pentadien-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to 3-methylpentane-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-2,4-pentadien-1-chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Methyl-2,4-pentadien-1-al.
Reduction: 3-Methylpentane-1-ol.
Substitution: 3-Methyl-2,4-pentadien-1-chloride.
Aplicaciones Científicas De Investigación
3-Methyl-2,4-pentadien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,4-pentadien-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s hydroxyl group plays a crucial role in these interactions, allowing it to donate hydrogen atoms and neutralize reactive oxygen species.
Comparación Con Compuestos Similares
3-Methyl-1,4-pentadiene: Similar structure but lacks the hydroxyl group.
3-Methyl-2,4-pentadien-1-al: An aldehyde derivative of 3-Methyl-2,4-pentadien-1-ol.
3-Methylpentane-1-ol: A fully saturated alcohol derivative.
Uniqueness: this compound is unique due to its conjugated diene system combined with a hydroxyl group. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in its saturated or aldehyde counterparts.
Propiedades
Número CAS |
1572-08-3 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(2E)-3-methylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3-4,7H,1,5H2,2H3/b6-4+ |
Clave InChI |
MOBKGOLFIBXIOP-GQCTYLIASA-N |
SMILES isomérico |
C/C(=C\CO)/C=C |
SMILES canónico |
CC(=CCO)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


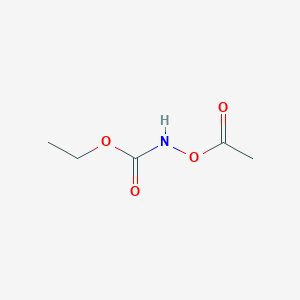
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
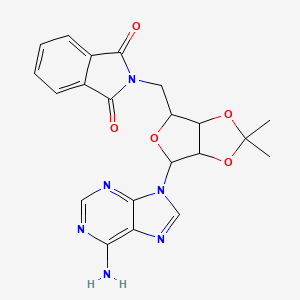
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
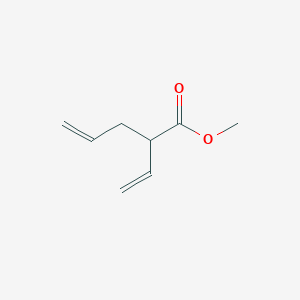
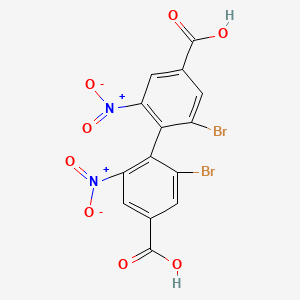
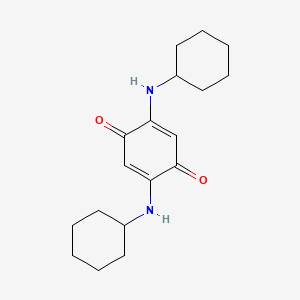
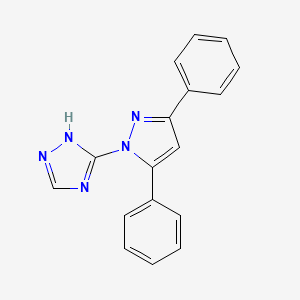
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
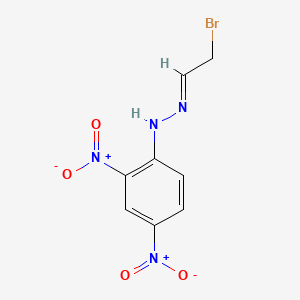

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
